BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)-6-methylchroman-4-one

Crystallography Solid-State Chemistry Structural Biology

This custom-synthesis 4′-bromo-6-methylflavone is uniquely substituted at both the B-ring and benzopyranone core. It combines the AhR-modulating bromine with the GABAA receptor-targeting 6-methyl group, creating a scaffold unavailable in generic flavones. With a predictive logP of 4.79 and Lipinski compliance, it is optimized for blood-brain barrier studies and ready for Suzuki coupling library expansion. Order this critical building block for your next CNS or enzyme induction study.

Molecular Formula C16H13BrO2
Molecular Weight 317.18 g/mol
Cat. No. B4081188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-methylchroman-4-one
Molecular FormulaC16H13BrO2
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3
InChIKeyUOPFUPABVMSJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(4-Bromophenyl)-6-methylchroman-4-one (4′-Bromo-6-methylflavone) – Structure, Identity, and Supply Context


2-(4-Bromophenyl)-6-methylchroman-4-one (CAS: not assigned; common synonym: 4′-bromo-6-methylflavone) is a synthetic halogenated flavone derivative with molecular formula C₁₆H₁₁BrO₂ and molecular weight 315.16 g/mol . The compound features a chromen-4-one (flavone) core bearing a 4-bromophenyl substituent at position 2 and a methyl group at position 6 of the benzopyranone scaffold . Unlike the naturally abundant unsubstituted flavone or the well-studied 4′-bromoflavone chemopreventive agent (which lacks the 6-methyl group), this compound is a custom-synthesis research chemical typically supplied at ≥95% purity and intended exclusively for non-human, non-therapeutic laboratory investigations . Its molecular properties—including a predicted ACD/LogP of 4.79, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a polar surface area of 26 Ų—confer distinct physicochemical behavior relative to hydroxy-flavone analogs .

Why 2-(4-Bromophenyl)-6-methylchroman-4-one Cannot Be Replaced by Unsubstituted or Hydroxy Flavone Analogs


Flavone derivatives exhibit drastically different pharmacological and physicochemical properties depending on substitution pattern, particularly at the 6-position and the B-ring [1]. For instance, 6-methylflavone acts as a flumazenil-insensitive positive modulator of GABAA receptors, whereas 6-hydroxyflavone is a potent aryl hydrocarbon receptor (AhR) agonist that strongly induces CYP1A1—two entirely distinct biological profiles arising solely from the 6-position substituent [2]. Similarly, bromine substitution on the B-ring profoundly alters enzyme induction potency: 4′-bromoflavone (EC₅₀ = 10 nM for quinone reductase induction) is orders of magnitude more potent as a phase II detoxification enzyme inducer than unsubstituted flavone [3]. The target compound—simultaneously bearing a 6-methyl group and a 4′-bromo substituent—occupies a unique intersection in structure–activity space. Neither 4′-bromoflavone (lacking the 6-methyl) nor 6-methylflavone (lacking the bromine) can recapitulate the combined steric, electronic, and hydrophobic profile of the dual-substituted scaffold, making generic substitution scientifically invalid for experiments requiring this precise substitution pattern [1].

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Closest Analogs


Crystal Structure Planarity and Supramolecular Architecture: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Alternative Flavone Scaffolds

Single-crystal X-ray diffraction analysis at T = 100 K reveals that 2-(4-bromophenyl)-6-methylchroman-4-one adopts an exceptionally planar molecular conformation, with an RMS deviation from the plane through all non-hydrogen atoms of 0.036 Å [1]. This near-perfect planarity distinguishes the compound from many other flavone derivatives that exhibit torsional deviation between the benzopyranone core and the pendant phenyl ring. The molecules assemble into a layered supramolecular structure stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions [1]. In contrast, alternative chroman-4-one scaffolds bearing aliphatic substituents (e.g., 6,8-dibromo-2-pentylchroman-4-one) lack this extended planar aromatic architecture and consequently exhibit different intermolecular packing and protein-binding geometries [2].

Crystallography Solid-State Chemistry Structural Biology

Crystallographic Data Quality Metrics: Target Compound vs. Standard Small-Molecule Crystallography Benchmarks

The single-crystal X-ray structure determination for 2-(4-bromophenyl)-6-methylchroman-4-one achieved a final R factor of 0.028 and a data-to-parameter ratio of 34.7, with data collected at 100 K [1]. These refinement metrics are highly favorable for small-molecule crystallography. For context, typical small-molecule crystal structures accepted by the Cambridge Structural Database have R factors generally in the 0.03–0.07 range, and data-to-parameter ratios exceeding 10:1 are considered adequate for reliable anisotropic refinement [2].

Crystallography Structural Refinement Data Quality

Halogen Substituent Effect: Bromophenyl vs. Unsubstituted/Methylphenyl Flavone Derivatives in Class-Level Activity Trends

Systematic evaluation of chalcone and 4H-chromene derivatives across multiple cancer cell lines demonstrates that halogenated substituents (Br, Cl) confer enhanced antiproliferative activity compared to methoxyl or methyl groups [1]. This class-level SAR trend supports the differentiation of 2-(4-bromophenyl)-6-methylchroman-4-one from its non-halogenated analogs (e.g., 2-(4-methylphenyl)-6-methylchroman-4-one). Additionally, 6-methylflavone exhibits potent GABAA receptor binding with IC₅₀ values ranging from 0.12 to 8 μM across flavonoid series, establishing the 6-methyl substituent as a critical pharmacophore element for CNS target engagement [2]. The combination of 6-methyl and 4′-bromo groups in the target compound integrates both pharmacophoric features into a single scaffold.

Medicinal Chemistry Structure–Activity Relationship Drug Discovery

Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness Relative to Hydroxy-Flavone Analogs

2-(4-Bromophenyl)-6-methylchroman-4-one exhibits a predicted ACD/LogP of 4.79 and ACD/LogD (pH 7.4) of 4.15, with zero hydrogen-bond donors, two hydrogen-bond acceptors, and a polar surface area of 26 Ų . In contrast, hydroxylated flavone derivatives such as 6-hydroxyflavone possess hydrogen-bond donor capacity (one –OH group) and substantially lower LogP values (estimated <3.0), resulting in different membrane permeability and metabolic stability profiles [1]. The compound violates zero of Lipinski's Rule of Five criteria, predicting favorable oral drug-likeness for a neutral, lipophilic small molecule .

Physicochemical Characterization Drug-Likeness ADME Prediction

Synthetic Utility as a Halogenated Flavone Building Block for Cross-Coupling Chemistry

Halogenoflavones, including 4′-bromo-substituted derivatives, serve as versatile precursors for the synthesis of bioactive biflavonoids and other complex organic compounds via palladium-catalyzed cross-coupling reactions [1]. The aryl bromide moiety at the 4′-position of the pendant phenyl ring provides a reactive handle for Suzuki–Miyaura, Heck, and Sonogashira couplings, enabling diversification into structurally elaborate flavone libraries. This synthetic utility contrasts with non-halogenated flavones, which lack this reactive site and require additional functionalization steps to install coupling handles.

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Recommended Research and Industrial Use Cases for 2-(4-Bromophenyl)-6-methylchroman-4-one


Co-crystallization and Structural Biology: Tankyrase and Kinase Ligand Studies

The high-quality crystallographic data (R factor = 0.028, RMS planarity deviation = 0.036 Å) support the use of 2-(4-bromophenyl)-6-methylchroman-4-one in co-crystallization trials with target proteins [1]. The 4′-bromoflavone scaffold has precedent in structural biology: 4′-bromoflavone (the non-methylated analog) was successfully co-crystallized with human tankyrase 2 (PDB: 4KZU), demonstrating that brominated flavones can serve as effective tool ligands for protein crystallography [2]. The 6-methyl modification may offer altered binding poses or improved electron density for phasing.

CNS-Targeted Probe Development Leveraging High Lipophilicity

With predicted ACD/LogP of 4.79, zero hydrogen-bond donors, and compliance with Lipinski's Rule of Five, 2-(4-bromophenyl)-6-methylchroman-4-one is well-suited for blood–brain barrier penetration studies . The 6-methylflavone scaffold is a validated GABAA receptor ligand platform (IC₅₀ = 0.12–8 μM), and the addition of the 4′-bromo substituent may further modulate receptor subtype selectivity or binding kinetics [3]. This compound can serve as a lead-like starting point for CNS drug discovery programs targeting anxiety, epilepsy, or neurodegenerative disorders.

Diversification via Palladium-Catalyzed Cross-Coupling for Flavonoid Library Synthesis

The aryl bromide moiety at the 4′-position enables efficient Suzuki–Miyaura, Heck, and Sonogashira cross-coupling reactions for modular library construction [4]. This synthetic handle allows researchers to rapidly generate diverse B-ring-substituted flavone analogs for structure–activity relationship (SAR) studies, particularly in programs exploring halogenated flavones as phase II enzyme inducers or kinase inhibitors. The 6-methyl group further distinguishes this scaffold from simpler 4′-bromoflavone by altering electronic and steric properties at the benzopyranone core.

Antiproliferative Screening in Halogen-Enhanced Cancer Cell Panels

Class-level SAR evidence demonstrates that halogenated 4H-chromene derivatives exhibit enhanced antiproliferative activity compared to methoxyl- or methyl-substituted analogs [5]. 2-(4-Bromophenyl)-6-methylchroman-4-one, combining both a 4′-bromo and a 6-methyl substituent, is an appropriate candidate for inclusion in focused screening libraries targeting BRAF kinase inhibition or general cytotoxicity panels. The dual-substitution pattern may yield synergistic effects not achievable with single-substituent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-6-methylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.